7-Bromoheptanoic acid
Overview
Description
7-Bromoheptanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block and has been used in the synthesis of various compounds .
Synthesis Analysis
7-Bromoheptanoic acid has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors with anticancer activity and SAHA derivatives that inhibit histone deacetylases (HDACs) . It has also been used in the synthesis of (9 Z,12 E)- [1- 13 C]-octadeca-9,12-dienoic acid and (9 Z,12 Z,15 E)- [1- 13 C]-octadeca-9,12,15-trienoic acid .Molecular Structure Analysis
The molecular formula of 7-Bromoheptanoic acid is C7H13BrO2. It has an average mass of 209.081 Da and a monoisotopic mass of 208.009888 Da .Chemical Reactions Analysis
As a biochemical reagent, 7-Bromoheptanoic acid is primarily used in the synthesis of other compounds. It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors with anticancer activity and SAHA derivatives that inhibit histone deacetylases (HDACs) .Physical And Chemical Properties Analysis
7-Bromoheptanoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 280.7±13.0 °C at 760 mmHg, and a flash point of 123.6±19.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its ACD/LogP is 2.23 .Scientific Research Applications
Biochemistry
Application Summary
7-Bromoheptanoic acid is a building block . It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors .
Results or Outcomes
The outcomes of these experiments are not specified in the sources. However, the synthesis of Nampt inhibitors suggests potential applications in biochemical research or therapeutic development .
Cancer Research
Application Summary
7-Bromoheptanoic acid has been used in the synthesis of SAHA (Suberanilohydroxamic Acid) derivatives that inhibit histone deacetylases (HDACs) . HDACs are a group of enzymes that are involved in numerous biological processes and are considered targets for cancer treatment .
Results or Outcomes
The outcomes of these experiments are not specified in the sources. However, the synthesis of SAHA derivatives that inhibit HDACs suggests potential applications in cancer research or treatment .
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They have also been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Safety And Hazards
7-Bromoheptanoic acid causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of exposure, immediate medical attention should be sought .
properties
IUPAC Name |
7-bromoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQXFFMVVPIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184584 | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoheptanoic acid | |
CAS RN |
30515-28-7 | |
Record name | 7-Bromoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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